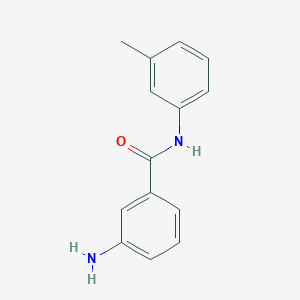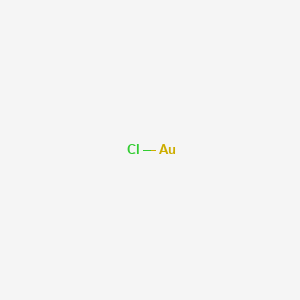
Gold monochloride
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of gold-based materials, including gold monochloride and nanoparticles, involves various chemical methods. For instance, a fast and reproducible method for colloidal gold nanoparticles, which might be related to gold monochloride precursors, involves using hydrophobic organic molecules to create charged gold nanoparticles in non-polar solvents. This process facilitates the formation of monolayer films of nanoparticles without the need for a post-synthesis cleaning step, indicating the efficiency and cleanliness of the synthesis process (Martin et al., 2010). Additionally, reversing the order of reactant addition in the Turkevich method, specifically adding chloroauric acid to citrate solution, has been shown to play a crucial role in producing monodisperse gold nanoparticles, hinting at the versatility and adaptability of gold chloride synthesis techniques (Sivaraman et al., 2011).
Molecular Structure Analysis
The molecular structure of gold monochloride and related gold nanoparticles significantly influences their chemical and physical properties. Gold nanoparticles exhibit various shapes and sizes, determined by the synthesis conditions, which directly affect their optical and electronic properties. The use of different synthesis methods, including the addition of aromatic additives, allows for the production of gold nanorods with tunable aspects ratios, indicating the close relationship between molecular structure and synthesis conditions (Ye et al., 2012).
Chemical Reactions and Properties
Gold monochloride is involved in various chemical reactions, serving as a precursor for the synthesis of gold nanoparticles and catalysis. Gold catalysis, in particular, has seen extensive application in organic synthesis, enabling efficient reaction pathways for producing complex molecules. The synthesis of gold nanoparticles can involve environmentally friendly methods, using natural extracts as reducing agents, which highlights the chemical reactivity and potential for green chemistry applications of gold monochloride derivatives (Aromal et al., 2012).
Applications De Recherche Scientifique
Nanotechnology and Biology : Gold nanoparticles (AuNPs) exhibit remarkable stability and display unique electronic, magnetic, and optical properties due to their quantum size effects. They are being explored for applications in biology, catalysis, and as key materials in nanotechnology (Daniel & Astruc, 2004).
Catalysis : Gold has emerged as an environmentally friendly catalyst in acetylene hydrochlorination for vinyl chloride monomer synthesis, replacing mercury catalysts. The promotion of gold with bismuth leads to partial reduction to AuCl, enhancing reactivity and stability, making it a potentially green, mercury-free industrial catalyst (Zhou et al., 2014).
Colloidal Stability and Applications : Monolayer-protected gold nanoparticles are studied for their potential applications in electronics, optoelectronics, catalysis, and biology. Controlling their colloidal stability is crucial for these applications, and research is focused on manipulating this stability using external stimuli (Zhou et al., 2009).
Medical Applications : Gold nanoparticles, including those derived from gold monochloride, are explored for biomedical applications like chemical sensing, biological imaging, drug delivery, and cancer treatment. Understanding their interactions with physiological fluids and potential toxicity is crucial for clinical applications (Alkilany & Murphy, 2010).
Gold Monochloride Complexes : Research on gold monochloride complexes, such as NHC-Au-Cl, reveals their potential as catalysts, luminescent materials, and anticancer drugs. Understanding their crystal structures is vital for these applications (Tacke et al., 2016).
Gold Catalysis in Organic Synthesis : Gold catalysts have become crucial in organic synthesis, particularly in hydrochlorination reactions and CO oxidation. They are being developed for producing valuable chemicals from organic feedstocks (Pina, Falletta, & Rossi, 2010).
Biochemical Sensing and Imaging : Gold nanoparticles' optical properties, such as light-scattering, make them suitable for biochemical sensing and imaging applications. Understanding the nano-bio interface of gold nanoparticles is key for these applications (Murphy et al., 2008).
Orientations Futures
Propriétés
IUPAC Name |
chlorogold | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Au.ClH/h;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDWREHZXQUYJFJ-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
Cl[Au] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
AuCl | |
| Record name | gold chloride | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Gold(I)_chloride | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
11118-27-7 (Parent) | |
| Record name | Gold monochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010294298 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID4065026 | |
| Record name | Gold(I) chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4065026 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.42 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
gold(I) chloride | |
CAS RN |
10294-29-8 | |
| Record name | Gold(I) chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10294-29-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Gold monochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010294298 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Gold chloride (AuCl) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Gold(I) chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4065026 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



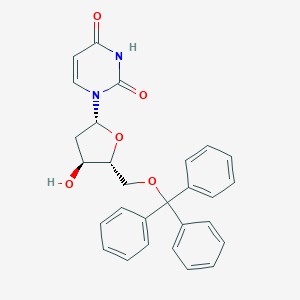
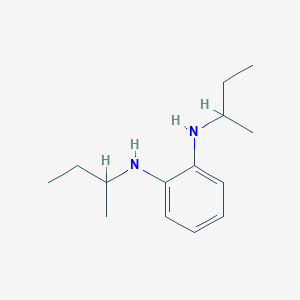
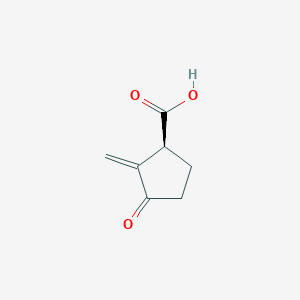

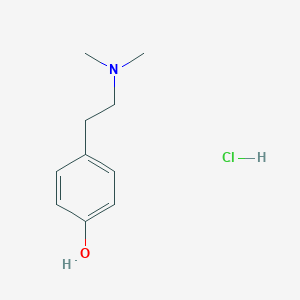
![2-Bromo-4,5-dihydro-3H-naphtho[1,8-bc]thiophen-5-ol](/img/structure/B75963.png)
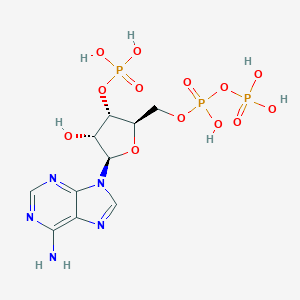
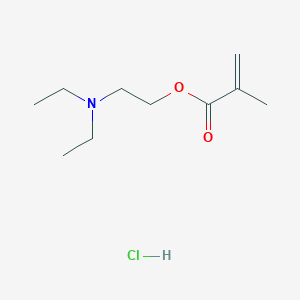
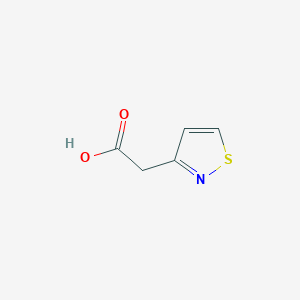
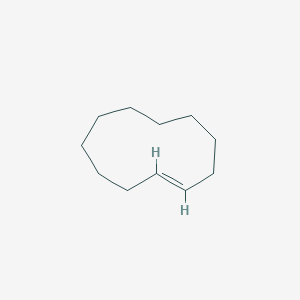
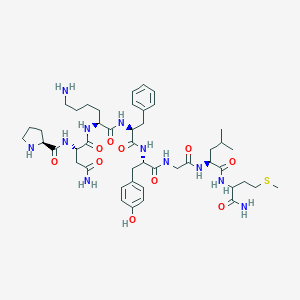
![3-Ethyl-2-[3-(3-ethylthiazolidin-2-ylidene)prop-1-enyl]-4,5-dihydrothiazolium perchlorate](/img/structure/B75976.png)

